molecular formula C17H21FN2O2 B2708976 N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361721-10-8

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No.: B2708976
CAS No.: 2361721-10-8
M. Wt: 304.365
InChI Key: DLSCWVXOBCIFPO-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is a synthetic compound that features a pyrrolidine ring, a fluorophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group and the amide linkage. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine to form the intermediate 4-fluorophenylpyrrolidine. This intermediate is then reacted with ethyl 2-bromoacetate to form the ester, which is subsequently hydrolyzed to the corresponding acid. The final step involves the formation of the amide linkage through the reaction with N-ethylprop-2-enamide under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The amide linkage plays a crucial role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-3-16(21)19(4-2)12-17(22)20-10-9-14(11-20)13-5-7-15(18)8-6-13/h3,5-8,14H,1,4,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSCWVXOBCIFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(C1)C2=CC=C(C=C2)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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